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Cat. No.: B1215637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

photopolymerization of Bis-DMA (Bisphenol A dimethacrylate) based materials. The

information is tailored for professionals in research and development, particularly in the fields of

dental materials, biomaterials, and drug delivery systems.

Introduction to Photopolymerization of Bis-DMA
Bis-DMA and its analogues, such as Bis-GMA (Bisphenol A glycidyl methacrylate), are widely

used monomers in photopolymerizable resin systems due to their high reactivity and the

excellent mechanical properties of the resulting polymers.[1][2][3][4] Photopolymerization, a

process where light energy is used to initiate a polymerization reaction, offers rapid curing at

ambient temperatures and spatio-temporal control, making it a valuable technique in various

applications, including 3D printing and the fabrication of dental composites.[5][6]

The most common mechanism for photopolymerizing dimethacrylate resins is free-radical

polymerization.[7] This process involves the use of a photoinitiator system that generates free

radicals upon exposure to light of a specific wavelength, typically in the UV or visible range.[7]

[8] These radicals then initiate the chain polymerization of the methacrylate groups in the Bis-

DMA monomers, leading to the formation of a highly crosslinked polymer network.[9] The
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efficiency of this process and the final properties of the cured material are highly dependent on

the formulation of the resin and the curing conditions.[2][3][4]

Key Photopolymerization Techniques
Free-Radical Photopolymerization
This is the most prevalent technique for Bis-DMA based materials. It relies on photoinitiators

that undergo cleavage (Type I) or hydrogen abstraction (Type II) to produce free radicals.

Type I Photoinitiators (Cleavage): These initiators, such as phenylbis(2,4,6-

trimethylbenzoyl)phosphine oxide (MAPO), directly generate free radicals upon light

absorption.[10]

Type II Photoinitiators (Hydrogen Abstraction): These systems, like camphorquinone (CQ)

combined with a co-initiator (e.g., a tertiary amine like DMAEMA), require a hydrogen donor

to form the initiating radicals.[7][8][10]

Cationic Photopolymerization
While less common for dimethacrylates, cationic photopolymerization is utilized for other resin

systems like epoxies and can be used in hybrid systems.[1][11] This technique employs

photoacid generators that produce a strong acid upon irradiation, which then initiates the

polymerization. Cationic polymerization can offer advantages such as reduced oxygen

inhibition and lower polymerization shrinkage.[1]

Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the

photopolymerization of Bis-GMA/Bis-DMA based materials. Note that Bis-GMA is a close

structural and chemical analog to Bis-DMA and is often used in dental resin formulations.

Table 1: Degree of Conversion (DC) in Bis-GMA/TEGDMA Resins
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Resin
Compositio
n (wt%)

Photoinitiat
or System

Light
Source

Irradiation
Time (s)

Degree of
Conversion
(%)

Reference

Bis-

GMA/TEGDM

A (70/30)

CQ/DMPT
Halogen

Lamp
300 64.40 ± 0.83 [12]

Bis-

GMA/TEGDM

A (70/30)

CQ/DMPT LED 300 65.90 ± 1.81 [12]

Bis-

GMA/TEGDM

A

Visible Light
5 (at 100

mW/cm²)
46.0 ± 2.0 [13]

Bis-

GMA/TEGDM

A

Visible Light
40 (at 240

mW/cm²)
67.9 ± 0.1 [13]

Commercial

Composites
Various Various 20

44.08 - 66.9

(immediate)
[14]

Commercial

Composites
Various Various

20 (24h post-

cure)
65.94 - 81.82 [14]

Table 2: Mechanical Properties of Photopolymerized Dimethacrylate Resins
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Resin System
Filler Content
(wt%)

Flexural
Strength (MPa)

Flexural
Modulus (GPa)

Reference

Bis-

EMA/UDMA/TEG

DMA

- 60 - 90 1.7 - 2.1 [15][16]

Cationically

Cured

Epoxy/Dioxirane

- - 2.39 ± 0.24 [11][17]

Bis-

GMA/TEGDMA
0

~2900 (Modulus

in MPa)
- [4]

Bis-

GMA/TEGDMA
35

5400 - 5600

(Modulus in

MPa)

- [4]

Bis-

GMA/TEGDMA/

UDMA

- 90 3.27 [18]

FDMA-based -

> Bis-GMA

based (post-

immersion)

Comparable to

Bis-GMA
[19]

Bis-

GMA/TEGDMA
- - - [20]

Table 3: Polymerization Shrinkage and Water Sorption

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31202550/
https://www.researchgate.net/publication/333732831_Mechanical_properties_accuracy_and_cytotoxicity_of_UV-polymerized_3D_printing_resins_composed_of_BisEMA_UDMA_and_TEGDMA
https://pubmed.ncbi.nlm.nih.gov/15766586/
https://www.researchgate.net/publication/7967231_Photopolymerization_of_developmental_monomers_for_dental_cationically_initiated_matrix_resins
https://www.mdpi.com/2079-6412/15/11/1316
https://www.mdpi.com/2079-6412/15/11/1316
https://www.researchgate.net/publication/319360778_Effect_of_PEG_Content_on_the_Mechanical_Properties_of_Bis-GMATEGDMAUDMA_Dental_Resin_Composites
https://www.mdpi.com/1422-0067/17/12/2014
https://pmc.ncbi.nlm.nih.gov/articles/PMC8074033/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resin System
Polymerization
Shrinkage (%)

Water Sorption
(µg/mm³)

Water
Solubility
(µg/mm³)

Reference

Bis-

GMA/TEGDMA

(60/40)

7.37 - 8.87 - - [20]

FDMA-based
Lower than Bis-

GMA

Lower than Bis-

GMA

Higher than Bis-

GMA
[19]

Experimental Protocols
Protocol for Resin Formulation
This protocol describes the preparation of a simple Bis-DMA/TEGDMA resin with a Type II

photoinitiator system.

Materials:

Bis-DMA (or Bis-GMA)

TEGDMA (Triethylene glycol dimethacrylate)

CQ (Camphorquinone)

DMAEMA (2-(Dimethylamino)ethyl methacrylate)

Amber glass vials

Precision balance

Magnetic stirrer and stir bars

Procedure:

In an amber glass vial, weigh the desired amounts of Bis-DMA and TEGDMA to achieve the

target weight ratio (e.g., 70:30 wt%).[1]
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Add the photoinitiator, CQ, typically at a concentration of 0.2-1.0 wt%.

Add the co-initiator, DMAEMA, often in a 1:1 or 2:1 molar ratio with CQ.[21]

Place a magnetic stir bar in the vial and seal it.

Stir the mixture in the dark at room temperature until all components are fully dissolved and

the mixture is homogeneous.

Store the prepared resin in the dark to prevent premature polymerization.

Protocol for Measuring Degree of Conversion (DC) by
FTIR Spectroscopy
This protocol outlines the measurement of the extent of polymerization using Fourier Transform

Infrared (FTIR) spectroscopy.[22][23][24][25]

Materials and Equipment:

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Prepared resin mixture

Dental curing light or other light source with appropriate wavelength and intensity

Molds for sample preparation (e.g., Teflon molds, 1 mm thickness)

Glass slides

Timer

Procedure:

Uncured Spectrum: Place a small drop of the uncured resin mixture onto the ATR crystal of

the FTIR spectrometer and record the spectrum. The peak corresponding to the

methacrylate C=C bond stretching is typically found around 1637 cm⁻¹. An aromatic C=C

peak (around 1608 cm⁻¹) from the Bis-DMA structure can be used as an internal standard.

[24][25]
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Sample Preparation: Fill the mold with the resin mixture and cover it with a glass slide to

create a flat surface and minimize oxygen inhibition.

Photopolymerization: Place the tip of the curing light directly on the glass slide and irradiate

the sample for a specified time (e.g., 20, 40, or 60 seconds).[24]

Cured Spectrum: Immediately after curing, place the cured sample onto the ATR crystal and

record the FTIR spectrum.

Calculation of DC: The degree of conversion is calculated using the following formula, based

on the change in the ratio of the aliphatic C=C peak height to the aromatic C=C peak height

before and after curing[24]:

DC (%) = [1 - (Ratio of aliphatic/aromatic peak heights in cured polymer) / (Ratio of

aliphatic/aromatic peak heights in uncured monomer)] x 100
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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